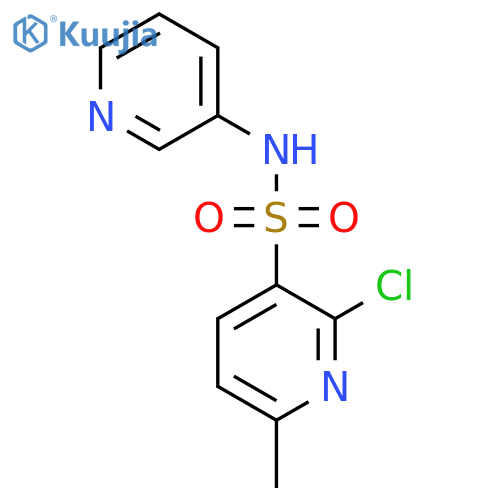

Cas no 1808648-33-0 (2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide

- AKOS033559405

- EN300-26586501

- 2-chloro-6-methyl-N-pyridin-3-ylpyridine-3-sulfonamide

- 1808648-33-0

- Z1703879095

-

- インチ: 1S/C11H10ClN3O2S/c1-8-4-5-10(11(12)14-8)18(16,17)15-9-3-2-6-13-7-9/h2-7,15H,1H3

- InChIKey: MGYXWEKAKLSPEE-UHFFFAOYSA-N

- SMILES: ClC1C(=CC=C(C)N=1)S(NC1C=NC=CC=1)(=O)=O

計算された属性

- 精确分子量: 283.0182254g/mol

- 同位素质量: 283.0182254g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 371

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.3Ų

- XLogP3: 1.7

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26586501-5g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 90% | 5g |

$2235.0 | 2023-09-13 | |

| Enamine | EN300-26586501-10g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 90% | 10g |

$3315.0 | 2023-09-13 | |

| Enamine | EN300-26586501-1g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 90% | 1g |

$770.0 | 2023-09-13 | |

| Enamine | EN300-26586501-5.0g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 95.0% | 5.0g |

$2235.0 | 2025-03-20 | |

| Enamine | EN300-26586501-10.0g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 95.0% | 10.0g |

$3315.0 | 2025-03-20 | |

| Enamine | EN300-26586501-0.25g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 95.0% | 0.25g |

$708.0 | 2025-03-20 | |

| Enamine | EN300-26586501-0.05g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 95.0% | 0.05g |

$647.0 | 2025-03-20 | |

| Enamine | EN300-26586501-0.1g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 95.0% | 0.1g |

$678.0 | 2025-03-20 | |

| Enamine | EN300-26586501-2.5g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 95.0% | 2.5g |

$1509.0 | 2025-03-20 | |

| Enamine | EN300-26586501-0.5g |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide |

1808648-33-0 | 95.0% | 0.5g |

$739.0 | 2025-03-20 |

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide 関連文献

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamideに関する追加情報

Professional Introduction to 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide (CAS No. 1808648-33-0)

2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1808648-33-0, belongs to a class of heterocyclic sulfonamides that exhibit a broad spectrum of biological activities. The molecular structure of this compound incorporates several key functional groups, including a chloro substituent, a methyl group, and a pyridine ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

The significance of 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide lies in its potential as a lead compound for the development of novel therapeutic agents. Recent studies have highlighted its efficacy in inhibiting various enzymatic pathways, making it a promising candidate for the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The compound's ability to interact with biological targets at the molecular level has opened up new avenues for drug discovery and development.

In the realm of academic research, the synthesis and characterization of 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide have been subjects of extensive investigation. Researchers have employed advanced synthetic methodologies to optimize the yield and purity of this compound, ensuring that it meets the stringent requirements for preclinical and clinical studies. The use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography has provided valuable insights into its structural properties and interactions with biological molecules.

The pharmacological profile of 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide has been thoroughly examined in various in vitro and in vivo models. Studies have demonstrated its ability to modulate key signaling pathways involved in disease progression, such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial in immune responses and inflammation. Additionally, the compound has shown promise in inhibiting tyrosine kinases, which are often overexpressed in cancer cells, thereby potentially offering a novel therapeutic approach against malignancies.

The role of sulfonamides in medicinal chemistry cannot be overstated. These compounds have a long history of use in treating bacterial infections due to their mechanism of action as competitive inhibitors of dihydropteroate synthase. However, recent advancements have expanded their applications to include anti-inflammatory, antiviral, and anticancer therapies. The structural features of 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide, particularly the presence of a pyridine ring and a sulfonamide moiety, contribute to its versatility in interacting with diverse biological targets.

The synthesis of 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of 3-pyridinesulfonyl chloride with 2-amino pyridine derivatives in the presence of a base catalyst. This reaction is typically carried out under inert conditions to prevent unwanted side reactions. Subsequent functional group transformations, such as chlorination and methylation, further modify the molecule to achieve the desired structure.

The physicochemical properties of this compound are also critical factors that influence its pharmacokinetic behavior. Solubility studies have shown that 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide exhibits moderate solubility in polar organic solvents but limited solubility in water. This characteristic can impact its bioavailability and necessitates careful formulation strategies for drug delivery systems. Advanced computational methods have been employed to predict and optimize these properties, aiding in the design of more effective therapeutic agents.

In conclusion, 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide represents a significant advancement in pharmaceutical research due to its unique chemical structure and promising biological activities. Ongoing studies continue to explore its potential applications across various therapeutic areas, with particular focus on inflammatory diseases and cancer. The continued development and optimization of this compound hold great promise for improving patient outcomes through innovative drug therapies.

1808648-33-0 (2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide) Related Products

- 367521-07-1(5-Amino-2,4-dibromophenol)

- 52505-48-3(2-benzoylthieno2,3-bpyridin-3-amine)

- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)

- 870527-54-1(4-chloro-2-(1H-pyrazole-5-carbonyl)aniline)

- 343-53-3(1-bromo-3-fluoro-naphthalene)

- 1780174-72-2(7-Oxa-2,5-diazaspiro[3.4]octan-6-one)

- 176977-37-0(((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane)

- 2227901-82-6((1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol)

- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)

- 1251625-37-2(N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)